Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester
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Overview
Description
Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester is a quaternary ammonium compound known for its antimicrobial properties. This compound is used in various applications, including disinfectants, antiseptics, and industrial processes due to its ability to disrupt microbial cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester typically involves the quaternization of tertiary amines with halocarbons. This process can be carried out under mild conditions, often involving the reaction of hexamethylenediamine with carboxymethyl dimethylamine in the presence of a halogenating agent such as dichloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the quaternization process, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester primarily undergoes substitution reactions due to the presence of quaternary ammonium groups. These reactions often involve the exchange of halide ions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halides, hydroxides, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions are substituted quaternary ammonium compounds, which retain the antimicrobial properties of the parent compound .
Scientific Research Applications
Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of microbial cell membrane disruption mechanisms.
Medicine: Investigated for its potential use in antimicrobial coatings for medical devices.
Industry: Utilized in the formulation of disinfectants and antiseptics for various surfaces.
Mechanism of Action
The antimicrobial action of Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester is primarily due to its ability to disrupt microbial cell membranes. The quaternary ammonium groups interact with the lipid bilayer of the cell membrane, causing increased permeability and eventual cell lysis. This disruption is facilitated by the compound’s lipophilic and electrostatic properties .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Didecyldimethylammonium chloride: Known for its use in disinfectants and antiseptics.
Cetyltrimethylammonium bromide: Commonly used in laboratory research for its surfactant properties.
Uniqueness
Hexamethylenebis((carboxymethyl)dimethylammonium), dichloride, dinonyl ester stands out due to its specific structural features, which provide a unique balance of hydrophobic and hydrophilic properties. This balance enhances its effectiveness as an antimicrobial agent and its versatility in various applications .
Properties
CAS No. |
18283-48-2 |
---|---|
Molecular Formula |
C32H66Cl2N2O4 |
Molecular Weight |
613.8 g/mol |
IUPAC Name |
6-[dimethyl-(2-nonoxy-2-oxoethyl)azaniumyl]hexyl-dimethyl-(2-nonoxy-2-oxoethyl)azanium;dichloride |
InChI |
InChI=1S/C32H66N2O4.2ClH/c1-7-9-11-13-15-19-23-27-37-31(35)29-33(3,4)25-21-17-18-22-26-34(5,6)30-32(36)38-28-24-20-16-14-12-10-8-2;;/h7-30H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
GSFRPQVUMJGKCO-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCOC(=O)C[N+](C)(C)CCCCCC[N+](C)(C)CC(=O)OCCCCCCCCC.[Cl-].[Cl-] |
Origin of Product |
United States |
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